({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine” is a complex organic molecule characterized by the presence of multiple functional groups, including bromine atoms, a hydroxyl group, a sulfonyl group, and an aminocarb oxamidine moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine” typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Introduction of bromine atoms to the phenyl ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Hydroxylation: Introduction of a hydroxyl group using a hydroxylating agent like hydrogen peroxide (H2O2) or a hydroxyl radical.
Azavinylation: Formation of the azavinyl group through a reaction with an appropriate azide and a vinyl compound.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride (SO2Cl2) in the presence of a base like pyridine.
Aminocarb oxamidine Formation: Reaction of the sulfonylated intermediate with an aminocarb oxamidine precursor under suitable conditions.
Industrial Production Methods
Industrial production of such complex organic molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the azavinyl group, converting it to an amine or other reduced forms.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles for Substitution: Ammonia (NH3), thiols (R-SH).
Major Products
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Amines, reduced azavinyl derivatives.
Substitution Products: Amino-substituted phenyl derivatives, thio-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology
Due to its potential biological activity, it may be studied for its effects on various biological systems, including enzyme inhibition and receptor binding.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In material science, the compound may be used in the development of new polymers, coatings, or other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of “({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ({4-[(1E)-2-(3,5-dichloro-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine
- ({4-[(1E)-2-(3,5-difluoro-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine
Uniqueness
The uniqueness of “({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine” lies in the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro- or fluoro-substituted analogs.
Eigenschaften
CAS-Nummer |
106037-62-1 |
---|---|
Molekularformel |
C14H12Br2N4O3S |
Molekulargewicht |
476.1 g/mol |
IUPAC-Name |
2-[4-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C14H12Br2N4O3S/c15-9-5-8(13(21)12(16)6-9)7-19-10-1-3-11(4-2-10)24(22,23)20-14(17)18/h1-7,21H,(H4,17,18,20) |
InChI-Schlüssel |
ACDOWVVVIMVICL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)Br)O)S(=O)(=O)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.